![molecular formula C7H10O2 B2640825 (1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid CAS No. 2253638-71-8](/img/structure/B2640825.png)
(1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R,4R)-3-Methylbicyclo[210]pentane-1-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and specific stereochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid typically involves the use of advanced organic synthesis techniques. One common method includes the cyclization of suitable precursors under specific conditions to form the bicyclic structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as the preparation of intermediates, purification, and final cyclization. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its rigid structure and specific stereochemistry make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biology, this compound can be used to study enzyme-substrate interactions and the effects of stereochemistry on biological activity. Its unique structure allows researchers to investigate how different functional groups and stereochemical configurations influence biological processes.
Medicine
In medicine, this compound has potential applications as a drug candidate or a precursor for drug development. Its rigid structure and specific stereochemistry can be exploited to design molecules with high specificity and potency for target receptors.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science, materials engineering, and nanotechnology.
Mechanism of Action
The mechanism of action of (1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid structure and specific stereochemistry of the compound allow it to fit precisely into the active sites of these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: Another bicyclic compound with a different ring structure.
Bicyclo[1.1.1]pentane-1-carboxylic acid: A compound with a similar ring size but different stereochemistry.
Cyclohexane-1-carboxylic acid: A monocyclic compound with a similar functional group but different ring structure.
Uniqueness
(1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid is unique due to its specific stereochemistry and rigid bicyclic structure. These features make it valuable for studying the effects of stereochemistry on chemical reactivity and biological activity. Its unique properties also make it a versatile building block for the synthesis of complex molecules with specific stereochemical configurations.
Properties
IUPAC Name |
(1R,3R,4R)-3-methylbicyclo[2.1.0]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-4-2-7(6(8)9)3-5(4)7/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5-,7+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCVVVMPJKCEPK-XAHCXIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C1C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@@H]1C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
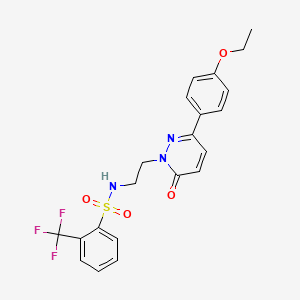
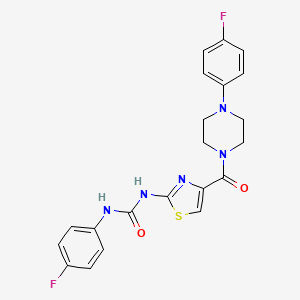


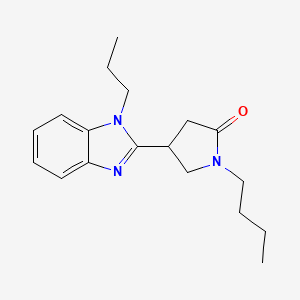
![4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-9-[(4-fluorophenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione](/img/structure/B2640751.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-({[1,1'-biphenyl]-4-yl}formamido)acetate](/img/structure/B2640752.png)
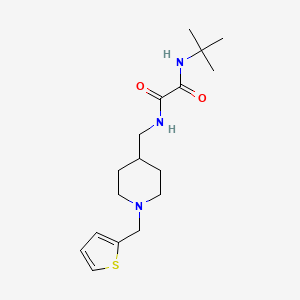
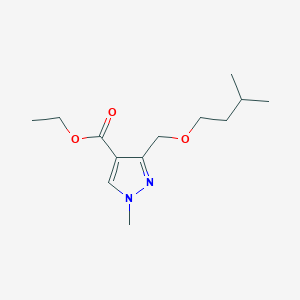
![5-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2640760.png)
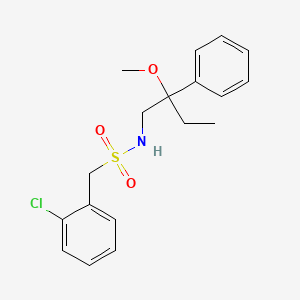
![2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone](/img/structure/B2640762.png)
![4-chloro-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol](/img/structure/B2640764.png)
![Ethyl 5-[({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2640765.png)
